3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Overview
Description
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Studies and Autoxidation
One study investigated the electrochemical reduction of related 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines, leading to compounds that autoxidize back to the starting materials. This research provides insights into the reduction and reoxidation mechanisms, highlighting the role of 1-methyl-3-oxo-3,4-dihydroquinoxalinium cations in the autoxidation process and showing the introduction of carbonyl oxygen derived from water (Gottlieb & Pfleiderer, 1978).
Structural Analyses and Synthesis
Research on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, resulting from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acyl(aroyl)pyruvic acids, established the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate through X-ray structural analysis. This study offers a detailed examination of the molecule's architecture, contributing to the understanding of similar compounds (Rudenko et al., 2012).
Tautomeric Behavior
Another significant area of research is the tautomerism of derivatives of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline. Studies have shown that these compounds exhibit a tautomeric mixture of unsaturated and saturated esters in solution, which was confirmed through nuclear magnetic resonance studies. This research sheds light on the dynamic equilibrium between different structural forms of the compound (Chapman, 1966).
Antagonist Activity at the Glycine Site on the NMDA Receptor
Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid evaluated their in vitro antagonist activity at the glycine site on the NMDA receptor. This study highlights the compound's potential implications in neurological research and drug development (Carling et al., 1992).
Properties
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBGBWIVIUUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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